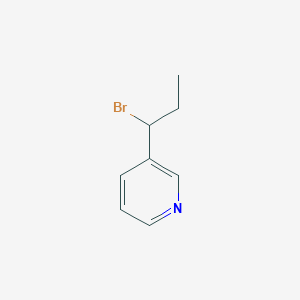

3-(1-Bromopropyl)pyridine

Description

Historical Perspectives on Pyridine (B92270) Side-Chain Functionalization

The history of pyridine chemistry began with its isolation from bone oil and coal tar in the 19th century. organic-chemistry.org Early synthetic efforts, such as the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924), focused on constructing the pyridine ring itself, often yielding alkyl-substituted pyridines. organic-chemistry.org The subsequent functionalization of these pre-formed alkyl side chains represented a significant advancement. One of the most important methods for side-chain modification is free-radical halogenation. The Wohl-Ziegler reaction, reported in the mid-20th century, established N-bromosuccinimide (NBS) as a key reagent for the selective bromination of allylic and benzylic positions. wikipedia.orgiucr.org This method became crucial for introducing bromine onto the carbon adjacent to the pyridine ring (the α-position of the alkyl group), a position analogous to the benzylic position in toluene (B28343) due to the ability of the aromatic ring to stabilize an adjacent radical. masterorganicchemistry.commasterorganicchemistry.com

Strategic Importance of Brominated Alkyl Chains on Heterocyclic Scaffolds in Modern Organic Synthesis

Halogenated heterocyclic compounds are critical building blocks in drug discovery and organic synthesis. rsc.org The bromine atom in a bromoalkyl group is an excellent leaving group, making these compounds valuable electrophiles for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols, nitriles) by reacting the bromoalkyl-substituted heterocycle with appropriate nucleophiles. chemrxiv.org This strategic installation of a reactive handle is fundamental to building molecular complexity and is a common tactic in the synthesis of pharmaceutical agents and other functional molecules. researchgate.netresearchgate.net The α-bromoalkylpyridines are particularly reactive, enabling the construction of new carbon-carbon and carbon-heteroatom bonds at the position directly adjacent to the pyridine ring.

Overview of Synthetic Strategies for Carbon-Bromine Bond Installation in Alkylpyridines

The installation of a bromine atom onto an alkyl side chain of a pyridine ring can be achieved through several methods, with the choice depending on the desired regioselectivity.

α-Bromination (Benzylic-type Bromination) : To install a bromine at the carbon directly attached to the pyridine ring, as in 3-(1-Bromopropyl)pyridine, the most common method is free-radical bromination. This is typically accomplished using N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄), often with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. iucr.org This reaction, known as the Wohl-Ziegler reaction, is selective for the benzylic-type position due to the resonance stabilization of the resulting radical intermediate by the adjacent pyridine ring. wikipedia.orgmasterorganicchemistry.com

Terminal Bromination : If the bromine is to be placed at the end of the alkyl chain (e.g., to form 3-(3-bromopropyl)pyridine), a different strategy is required. This typically involves starting with a precursor that already has a functional group, such as a hydroxyl group, at the terminal position (e.g., 3-(3-hydroxypropyl)pyridine). This alcohol can then be converted to the corresponding bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

General Challenges in Regioselective Bromination of Substituted Pyridines

Achieving regioselectivity in the bromination of substituted pyridines presents significant challenges due to the electronic nature of the ring and the influence of substituents. scbt.com

Ring vs. Side-Chain Bromination : A primary challenge is controlling whether the electrophilic substitution occurs on the electron-deficient pyridine ring or via a radical mechanism on the alkyl side chain. Electrophilic aromatic substitution on the pyridine ring requires harsh conditions (e.g., high temperatures, strong Lewis acids) due to the deactivating effect of the nitrogen atom. alfa-chemistry.com Conversely, radical bromination of the side chain requires conditions that favor radical formation and avoid ionic pathways. nist.gov The choice of brominating agent and reaction conditions (solvent, initiator, light/heat) is critical to direct the reaction to the desired location.

Regioselectivity on the Pyridine Ring : When ring bromination is desired, the inherent electronic properties of pyridine direct electrophiles to the C3 (meta) position. However, this reaction is sluggish. Activating the ring, for instance by forming a pyridine N-oxide, can facilitate electrophilic substitution, primarily at the C2 and C4 positions. researchgate.net Functionalizing the C3 position of a pre-substituted pyridine remains a persistent challenge, often requiring multi-step sequences or specialized directing groups to achieve the desired regioselectivity. acs.orglgcstandards.comnih.gov One study noted that the functionalization of 3-propylpyridine (B1594628) can result in a mixture of products at the α, β, and γ positions of the alkyl chain, highlighting the difficulty in achieving high selectivity even on the side chain.

| Challenge | Description | Relevant Factors |

| Ring vs. Side-Chain Selectivity | Competition between electrophilic aromatic substitution on the pyridine ring and free-radical substitution on the alkyl side chain. | Reagent (e.g., Br₂/Lewis acid vs. NBS), reaction conditions (ionic vs. radical), solvent polarity. |

| Regioselectivity on the Ring | The pyridine nitrogen deactivates the ring towards electrophilic attack, making substitution difficult. The C3 (meta) position is electronically favored but least reactive. | Substituent electronic effects (activating/deactivating), use of directing groups, formation of N-oxides to alter reactivity patterns. alfa-chemistry.comresearchgate.net |

| Regioselectivity on the Side-Chain | For longer alkyl chains, controlling the position of bromination (e.g., α, β, or γ) can be difficult. | Stability of the resulting radical (α-position is favored), steric hindrance, reaction conditions. masterorganicchemistry.com |

Detailed Research Findings on this compound

Synthesis of this compound

The synthesis of this compound would be achieved via the free-radical bromination of 3-propylpyridine at the α-position (the carbon adjacent to the pyridine ring). The key transformation is the Wohl-Ziegler reaction.

The reaction involves heating a solution of 3-propylpyridine with one equivalent of N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) or trifluorotoluene. wikipedia.orgmasterorganicchemistry.com A radical initiator, such as benzoyl peroxide or AIBN, is typically added to start the reaction. iucr.org

Reaction Mechanism:

Initiation : The initiator decomposes upon heating to form radicals, which then react with NBS to generate a bromine radical (Br•).

Propagation : The highly reactive bromine radical abstracts a hydrogen atom from the α-position of the propyl group. This is the most favorable position because the resulting radical is stabilized by resonance with the pyridine ring. This step forms the 3-(1-propyl-radical)pyridine intermediate and HBr.

Propagation : The newly formed HBr reacts with NBS to produce a molecule of molecular bromine (Br₂). The concentration of Br₂ is kept very low, which prevents competitive electrophilic addition to the pyridine ring. masterorganicchemistry.com

Termination : The 3-(1-propyl-radical)pyridine then reacts with a molecule of Br₂ to form the final product, this compound, and another bromine radical, which continues the chain reaction.

It is important to note that photocatalytic methods using visible light have also emerged as a modern alternative for generating radicals for such alkylations.

Chemical Properties and Reactivity

While specific, experimentally determined data for this compound is not available, its properties can be inferred.

| Property | Predicted Value / Characteristic | Basis of Prediction |

| Molecular Formula | C₈H₁₀BrN | Based on structure |

| Molecular Weight | 200.08 g/mol | Calculated from formula |

| Physical State | Likely a liquid at room temperature | Based on similar bromoalkylarenes |

| Reactivity | Acts as an electrophile at the benzylic carbon | The bromine atom is a good leaving group, and the carbon is activated by the adjacent pyridine ring. |

| Key Reactions | Nucleophilic substitution (Sₙ1 or Sₙ2) | The benzylic-type bromide is susceptible to attack by nucleophiles (e.g., amines, cyanides, alkoxides). |

| Elimination (E1 or E2) | In the presence of a strong, non-nucleophilic base, elimination of HBr can occur to form 3-(prop-1-en-1-yl)pyridine. |

The primary reactivity of this compound is centered on the carbon-bromine bond. As a benzylic-type halide, it is expected to be a potent alkylating agent, readily undergoing nucleophilic substitution reactions. This makes it a potentially useful, albeit not widely studied, synthetic intermediate for introducing the 3-(propyl)pyridine moiety onto other molecules.

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

3-(1-bromopropyl)pyridine |

InChI |

InChI=1S/C8H10BrN/c1-2-8(9)7-4-3-5-10-6-7/h3-6,8H,2H2,1H3 |

InChI Key |

BPDIZMWBTMIFCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Bromopropyl Pyridine

Direct Bromination Strategies

Direct bromination involves the substitution of a hydrogen atom on the propyl side chain of 3-propylpyridine (B1594628) with a bromine atom. This is typically accomplished through a free-radical mechanism.

The functionalization of a C-H bond on the alkyl side chain of 3-propylpyridine can be induced by radical means. The position on the alkyl chain that is most susceptible to hydrogen abstraction is the benzylic position (the carbon atom adjacent to the pyridine (B92270) ring), as the resulting radical is stabilized by resonance with the aromatic ring.

However, studies on the C-H functionalization of alkylpyridines have shown that the position of the alkyl group on the pyridine ring significantly influences reactivity. Photocatalysis with decatungstate anion, a method that proceeds via hydrogen abstraction by a photo-excited species, has been used to study the site-selectivity of radical reactions on alkylpyridines. In one such study, the reaction with 3-propylpyridine resulted in a mixture of products functionalized at the α, β, and γ positions of the propyl chain. acs.orgacs.org This indicates that while radical formation at the benzylic (α) position occurs, it is not exclusively favored, leading to challenges in selectivity. acs.orgacs.org

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of positions allylic or benzylic to an aromatic system, a reaction known as the Wohl-Ziegler bromination. daneshyari.commasterorganicchemistry.com This reaction is advantageous because NBS maintains a very low, steady-state concentration of molecular bromine (Br₂) and bromine radicals (Br•) in the reaction medium, which minimizes competitive side reactions like the electrophilic addition of bromine to the aromatic ring. masterorganicchemistry.com The reaction is typically initiated by light (photolysis) or by the addition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄). daneshyari.comscientificupdate.com

The mechanism involves the homolytic cleavage of the N-Br bond in NBS by the initiator to generate a succinimidyl radical. This radical then abstracts a hydrogen atom from the benzylic position of the alkylpyridine to form a resonance-stabilized pyridylalkyl radical. This radical then reacts with a molecule of Br₂ (formed from the reaction of HBr with NBS) to yield the desired brominated product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Controlling the regioselectivity of the free-radical bromination of alkylpyridines is a significant challenge. The nitrogen atom in the pyridine ring exerts a strong, deactivating inductive effect, which destabilizes the formation of a radical at the adjacent α-carbon (benzylic) position. daneshyari.comdocsity.com This effect is particularly pronounced for 2- and 4-alkylpyridines, where radical functionalization at the α-position is strongly disfavored. acs.org

For 3-alkylpyridines, the deactivating inductive effect from the nitrogen is weaker, but it is still significant enough to reduce the selectivity of the bromination. acs.orgdaneshyari.com Research has shown that attempts to brominate the methyl group of 3-methylpyridine (B133936) using NBS were often unsuccessful, with some reactions yielding ring-substituted products instead. daneshyari.comcdnsciencepub.com In the case of 3-propylpyridine, radical attack is not highly selective for the α-position. Studies on analogous radical reactions show that a mixture of isomers is typically formed. acs.orgacs.org

| Position of Functionalization | Relative Yield (%) | Reference |

|---|---|---|

| α-(1-propyl) | 36 | acs.orgacs.org |

| β-(2-propyl) | 50 | acs.orgacs.org |

| γ-(3-propyl) | 14 | acs.orgacs.org |

This data is based on a C-H alkylation reaction that proceeds via a radical mechanism analogous to bromination, illustrating the inherent regioselectivity.

This lack of selectivity makes direct bromination a less viable route for the clean synthesis of 3-(1-bromopropyl)pyridine, often necessitating chromatographic separation of the resulting isomers.

Indirect Synthetic Routes via Precursor Functionalization

To overcome the regioselectivity issues associated with direct bromination, indirect routes that involve the transformation of a pre-functionalized precursor are often employed. A common and effective strategy is the conversion of the corresponding alcohol.

The target compound can be reliably synthesized from its corresponding secondary alcohol, 3-(1-hydroxypropyl)pyridine. This precursor is readily accessible through standard organometallic methods, such as the addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to pyridine-3-carboxaldehyde. The hydroxyl group of the resulting alcohol can then be substituted with a bromine atom.

Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols into their corresponding alkyl bromides. byjus.comcommonorganicchemistry.com This method is generally preferred over using hydrobromic acid (HBr) because it proceeds under milder conditions and avoids the formation of carbocation intermediates, thus preventing potential skeletal rearrangements. masterorganicchemistry.com

The reaction mechanism involves an initial nucleophilic attack by the alcohol's oxygen atom on the electrophilic phosphorus atom of PBr₃. masterorganicchemistry.comyoutube.com This step converts the hydroxyl group into a much better leaving group (–OPBr₂). Subsequently, a bromide ion (Br⁻), displaced in the initial step, acts as a nucleophile and attacks the carbon atom bearing the leaving group via an S_N2 mechanism. byjus.comyoutube.com This backside attack results in an inversion of configuration if the carbon center is chiral. byjus.com The reaction is often carried out in an ethereal solvent or in the presence of a weak base like pyridine, which serves to neutralize the acidic byproduct (H₃PO₃). reddit.comucalgary.ca

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | Phosphorus Tribromide (PBr₃) | byjus.commasterorganicchemistry.comnih.gov |

| Substrate | Primary or Secondary Alcohol | byjus.comnih.gov |

| Solvent | Diethyl ether, Tetrahydrofuran (B95107) (THF) | nih.gov |

| Temperature | Typically low temperatures (e.g., 0 °C) to control reactivity | nih.gov |

| Additives | Pyridine or Triethylamine (to scavenge acid) | reddit.comucalgary.ca |

| Mechanism | S_N2 | byjus.comyoutube.com |

This indirect route, via the bromination of 3-(1-hydroxypropyl)pyridine with PBr₃, represents a more controlled and selective method for the synthesis of this compound compared to direct radical bromination.

Conversion of 3-(1-Hydroxypropyl)pyridine to this compound

Employing Hydrogen Halides (e.g., HBr) in Organic Solvents

The reaction of alcohols with hydrogen halides, such as hydrogen bromide (HBr), is a classic and effective method for the synthesis of alkyl halides. byjus.comucalgary.ca In this process, the alcohol, 3-(1-hydroxypropyl)pyridine, is treated with HBr in a suitable organic solvent. The reactivity of hydrogen halides follows the order HI > HBr > HCl > HF, which parallels their acidity. ucalgary.calibretexts.org

The general reaction is as follows:

C₅H₄N-CH(OH)CH₂CH₃ + HBr → C₅H₄N-CH(Br)CH₂CH₃ + H₂O

The choice of solvent is crucial and can influence the reaction rate and yield. While various organic solvents can be used, the reaction is often carried out in the presence of a strong acid to facilitate the protonation of the alcohol's hydroxyl group, converting it into a better leaving group (H₂O). chemistrysteps.commasterorganicchemistry.com The concentration of the acid is a key factor; a high concentration of HBr favors the formation of the alkyl bromide. chemistrysteps.com

Mechanistic Considerations of Alcohol Halogenation Reactions

The conversion of alcohols to alkyl halides using hydrogen halides proceeds through a nucleophilic substitution mechanism. ucalgary.cachemistrysteps.com The specific pathway, either SN1 or SN2, is dependent on the structure of the alcohol.

The first step in both mechanisms is the protonation of the alcohol's hydroxyl group by the acid, forming an oxonium ion. This protonation transforms the poor leaving group, OH⁻, into a much better leaving group, a neutral water molecule. libretexts.orgmasterorganicchemistry.com

SN1 Mechanism: For secondary and tertiary alcohols, the reaction typically follows an SN1 pathway. ucalgary.calibretexts.org After protonation, the water molecule departs, forming a carbocation intermediate. This step is the rate-determining step. ucalgary.ca The resulting carbocation is then attacked by the halide ion (Br⁻) to form the final alkyl halide product. libretexts.org Given that 3-(1-hydroxypropyl)pyridine is a secondary alcohol, the reaction with HBr is expected to proceed predominantly via an SN1 mechanism. The stability of the secondary carbocation formed at the benzylic-like position adjacent to the pyridine ring facilitates this pathway.

SN2 Mechanism: Primary alcohols and methanol (B129727), which would form highly unstable carbocations, react via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com In this concerted process, the halide ion directly attacks the carbon atom bearing the protonated hydroxyl group, displacing the water molecule in a single step. chemistrysteps.com

The reactivity of alcohols in these reactions follows the order: 3° > 2° > 1° > methyl, which is consistent with the stability of the corresponding carbocation intermediates in the SN1 pathway. ucalgary.calibretexts.org

Synthesis of 3-(1-Hydroxypropyl)pyridine Precursors

The crucial precursor, 3-(1-hydroxypropyl)pyridine, can be synthesized through several established organometallic reactions or by the reduction of a corresponding ketone.

Grignard Reagent Addition to 3-Pyridinecarboxaldehyde

A common and versatile method for the formation of alcohols is the addition of a Grignard reagent to an aldehyde or ketone. To synthesize 3-(1-hydroxypropyl)pyridine, ethylmagnesium bromide (CH₃CH₂MgBr) is reacted with 3-pyridinecarboxaldehyde.

The Grignard reagent, prepared by reacting ethyl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF), acts as a strong nucleophile. masterorganicchemistry.com The nucleophilic ethyl group attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. Subsequent workup with an aqueous acid solution protonates the resulting alkoxide to yield the secondary alcohol, 3-(1-hydroxypropyl)pyridine. rsc.orgnih.gov

| Reactants | Reagent | Product |

| 3-Pyridinecarboxaldehyde | Ethylmagnesium Bromide | 3-(1-Hydroxypropyl)pyridine |

Organolithium Reagent Addition to 3-Pyridinecarboxaldehyde

Similar to Grignard reagents, organolithium reagents are potent nucleophiles that readily add to carbonyl compounds. Ethyllithium (B1215237) (CH₃CH₂Li) can be used in place of ethylmagnesium bromide to react with 3-pyridinecarboxaldehyde.

Organolithium reagents are typically prepared by the reaction of an alkyl halide with lithium metal. masterorganicchemistry.com The reaction mechanism is analogous to the Grignard addition, where the nucleophilic ethyl group of ethyllithium attacks the carbonyl carbon, followed by an acidic workup to produce 3-(1-hydroxypropyl)pyridine. Organolithium reagents are generally more reactive than their Grignard counterparts. kyoto-u.ac.jp

| Reactants | Reagent | Product |

| 3-Pyridinecarboxaldehyde | Ethyllithium | 3-(1-Hydroxypropyl)pyridine |

Reduction of 3-Propionylpyridine (B73230)

An alternative route to 3-(1-hydroxypropyl)pyridine involves the reduction of the corresponding ketone, 3-propionylpyridine (also known as 3-propionylpyridine or 1-(pyridin-3-yl)propan-1-one). A variety of reducing agents can be employed for this transformation.

Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol or ethanol. It effectively reduces aldehydes and ketones to their corresponding alcohols. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous ether solvents, followed by a careful workup procedure. For the reduction of a simple ketone like 3-propionylpyridine, the milder conditions offered by NaBH₄ are often preferred.

| Starting Material | Reducing Agent | Product |

| 3-Propionylpyridine | Sodium Borohydride (NaBH₄) | 3-(1-Hydroxypropyl)pyridine |

Deracemization and Enantioselective Approaches in Precursor Synthesis

The synthesis of 3-(1-hydroxypropyl)pyridine via the methods described above results in a racemic mixture, as the addition of the organometallic reagent or the reduction of the ketone can occur from either face of the planar carbonyl group with equal probability. For applications requiring a single enantiomer of the final product, enantioselective synthesis or resolution of the racemic precursor is necessary.

Enantioselective synthesis aims to directly produce a single enantiomer. This can be achieved by using chiral catalysts or reagents during the synthesis of the precursor. For instance, asymmetric reduction of 3-propionylpyridine using a chiral reducing agent, such as a borane (B79455) in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), can yield an enantiomerically enriched alcohol. google.com

Deracemization is a process that converts a racemic mixture into a single enantiomer. One common strategy is a chemoenzymatic approach involving a tandem oxidation-reduction sequence. rsc.org In this method, the racemic alcohol is first oxidized to the corresponding ketone (3-propionylpyridine) using a non-selective chemical oxidant. Subsequently, the prochiral ketone is enantioselectively reduced back to the alcohol using a biocatalyst, such as an alcohol dehydrogenase (ADH) enzyme, which selectively produces one enantiomer. rsc.orgresearchgate.net

Optimization of Reaction Conditions for Scalable Synthesis

The primary route for synthesizing this compound often involves the direct bromination of 3-propylpyridine at the benzylic (α) position of the alkyl chain. This transformation is typically achieved through a free-radical halogenation mechanism. Research indicates that the functionalization of the alkyl side chain of 3-propylpyridine can result in a mixture of products, with substitution occurring at the α, β, and γ positions. acs.org One study found that the reaction of 3-propylpyridine can yield a mixture of α-, β-, and γ-alkylated products, which is attributed to the weaker inductive polar effects of the 3-pyridyl group compared to its 2- or 4-pyridyl counterparts. acs.org Achieving high selectivity for the desired 1-bromo isomer is therefore a key challenge in developing a scalable process.

The choice of solvent is a critical factor that can significantly influence reaction kinetics, yield, and product selectivity. ajpojournals.org The solvent's polarity, ability to stabilize transition states, and solubility of reactants and reagents all play crucial roles. ajpojournals.org

In the context of radical bromination, which is a common method for this synthesis, non-polar solvents are often favored. Solvents such as carbon tetrachloride (CCl₄) have been traditionally used for reactions involving N-bromosuccinimide (NBS), a standard brominating agent for benzylic positions. The inert nature of such solvents minimizes side reactions and promotes the desired radical chain process. However, for industrial applications, there is a drive to replace hazardous solvents like CCl₄ with safer alternatives like dichloromethane (B109758) or acetonitrile. rsc.org

Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be employed, particularly in alternative synthetic routes such as nucleophilic substitution or to improve the solubility of certain reagents. The selection of a solvent requires a careful balance between reaction performance and process considerations such as cost, safety, and environmental impact. Understanding the interplay between solvent polarity and reaction kinetics is crucial for optimizing organic synthesis processes. ajpojournals.org

| Solvent | Relative Polarity | Typical Yield (%) | Selectivity (α:β:γ ratio) | General Remarks |

|---|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | 0.052 | 80-90 | High for α-position | Classic solvent for NBS bromination, but toxic and environmentally harmful. |

| Dichloromethane (CH₂Cl₂) | 0.309 | 70-85 | Good for α-position | Common, less toxic alternative to CCl₄. rsc.org |

| Acetonitrile (CH₃CN) | 0.460 | 65-80 | Moderate | Polar aprotic solvent, may influence selectivity due to stabilization of charged intermediates. rsc.org |

| Tetrahydrofuran (THF) | 0.207 | 60-75 | Moderate to Low | Can participate in side reactions, potentially lowering yield. rsc.org |

Temperature is a fundamental parameter in chemical synthesis, directly affecting reaction rates. For the bromination of 3-propylpyridine, elevated temperatures are typically required to initiate and sustain the reaction, especially for radical processes. For instance, reactions using NBS are often conducted at the reflux temperature of the solvent, such as 80°C in some systems.

While many modern synthetic methods are designed to operate at atmospheric pressure for scalability and safety, some older bromination techniques required high-pressure equipment, which is not ideal for industrial production. google.com The development of efficient catalytic systems often allows for milder reaction conditions, including lower temperatures and atmospheric pressure. google.comuzh.ch

| Temperature (°C) | Typical Reaction Time (hours) | Yield of this compound (%) | Key Observations |

|---|---|---|---|

| 40-50 | 12-24 | Low to Moderate | Slow reaction rate, may be incomplete. |

| 60-80 | 4-8 | High | Optimal range for many radical brominations, balancing rate and selectivity. |

| 90-110 | 1-3 | Moderate to High | Faster reaction, but increased risk of side products and impurities. |

| >120 | <1 | Variable to Low | Significant increase in byproducts and potential for decomposition. |

The use of catalysts and additives is paramount in modern synthesis for enhancing reaction rates, improving selectivity, and enabling milder conditions. In the radical bromination of 3-propylpyridine, a radical initiator is essential. Common initiators include azobisisobutyronitrile (AIBN) or photochemical sources like UV light, which facilitate the formation of the bromine radical from NBS.

Lewis acid catalysts, such as iron(III) bromide (FeBr₃) or indium(III) chloride (InCl₃), can also be used to promote bromination. google.com These catalysts can activate the brominating agent or the substrate, potentially lowering the activation energy and allowing the reaction to proceed at lower temperatures. uzh.ch However, the choice of Lewis acid is critical, as it can also influence regioselectivity, sometimes favoring substitution on the pyridine ring rather than the alkyl side chain. google.com

| Catalyst/Initiator | Type | Effect on Reaction | Typical Outcome |

|---|---|---|---|

| None (Thermal) | Initiator | Relies solely on heat to initiate the radical reaction. | Slower reaction rates, may require higher temperatures. |

| AIBN | Radical Initiator | Decomposes upon heating to generate radicals that propagate the chain reaction. | Increased reaction rate and efficiency at moderate temperatures. |

| UV Light | Photochemical Initiator | Provides energy to homolytically cleave the N-Br bond in NBS. | Allows for reaction at lower temperatures, can be highly efficient. |

| Lewis Acids (e.g., FeBr₃) | Catalyst | Can activate the brominating agent, but may alter regioselectivity. | May increase rate but can lead to undesired ring bromination. google.com |

Reactivity and Mechanistic Investigations of 3 1 Bromopropyl Pyridine

Nucleophilic Substitution Reactions at the Brominated Carbon Center

Nucleophilic substitution reactions involving 3-(1-Bromopropyl)pyridine entail the replacement of the bromine atom, a good leaving group, by a nucleophile. The reaction mechanism can proceed through either an SN1 or SN2 pathway, or a combination of both, depending on several factors including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

The competition between the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways is a central theme in the reactivity of this compound. masterorganicchemistry.compatsnap.com

SN2 Pathway: This pathway involves a one-step mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. patsnap.com For this compound, which is a secondary alkyl halide, the SN2 pathway is sterically accessible, though more hindered than a primary halide. libretexts.orgreddit.com Strong, typically anionic, nucleophiles and polar aprotic solvents favor the SN2 mechanism. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

SN1 Pathway: This pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the departure of the leaving group, followed by the attack of the nucleophile. masterorganicchemistry.comreddit.com The secondary carbocation that would form from this compound is stabilized by the adjacent alkyl group. The electron-withdrawing nature of the pyridine (B92270) ring at the 3-position would, however, destabilize a neighboring carbocation, making the SN1 pathway less favorable than for a simple secondary alkyl halide. SN1 reactions are favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgyoutube.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. libretexts.org

The pyridine ring's electronic effect is a crucial determinant. As an electron-withdrawing group, it destabilizes the formation of an adjacent carbocation, thus generally disfavoring the SN1 pathway. Consequently, SN2 reactions are more likely to predominate for this compound, especially with strong nucleophiles.

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary | Primary > Secondary | Secondary halide, SN2 is possible, SN1 is disfavored by pyridine ring. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻) | Reactivity will strongly depend on the chosen nucleophile. |

| Solvent | Polar Protic (e.g., ethanol) | Polar Aprotic (e.g., acetone, DMSO) | The choice of solvent can be used to direct the reaction pathway. |

| Leaving Group | Good (e.g., Br⁻, I⁻) | Good (e.g., Br⁻, I⁻) | Bromine is a good leaving group, suitable for both pathways. |

Nitrogen-containing nucleophiles are commonly used in reactions with alkyl halides.

Amines: Primary and secondary amines are good nucleophiles that can react with this compound, typically via an SN2 mechanism, to form the corresponding substituted amines. msu.edu The reaction with ammonia (B1221849) or a primary amine can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the initial product also being nucleophilic. libretexts.org Using a large excess of the amine can favor the formation of the primary substitution product.

Azides: The azide (B81097) ion (N₃⁻) is an excellent nucleophile and reacts efficiently with secondary alkyl halides like this compound in an SN2 reaction to form an alkyl azide. libretexts.org This reaction is often a key step in the synthesis of primary amines, as the resulting azide can be readily reduced to the amine without the issue of over-alkylation. youtube.com A strategy for aminating pyridines involves the reaction of phosphonium (B103445) salt derivatives with sodium azide. nih.gov

Table 2: Expected Products from Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

| Ammonia | NH₃ | 1-(Pyridin-3-yl)propan-1-amine |

| Primary Amine | R-NH₂ | N-Alkyl-1-(pyridin-3-yl)propan-1-amine |

| Azide | NaN₃ | 3-(1-Azidopropyl)pyridine |

Oxygen nucleophiles can also displace the bromide from this compound.

Alcohols: Alcohols are weak nucleophiles, and reactions with them (solvolysis) tend to proceed via an SN1 mechanism. youtube.com However, given the destabilizing effect of the pyridine ring on the carbocation, this reaction would likely be slow. To facilitate the reaction under SN2 conditions, the alcohol can be deprotonated with a strong base to form a more potent alkoxide nucleophile. Pyridine can act as a catalyst in reactions involving alcohols by activating them. echemi.com

Carboxylates: Carboxylate anions (RCOO⁻), typically from a salt like sodium acetate, are moderate nucleophiles that can react with this compound to form esters via an SN2 reaction. The efficiency of this reaction would be influenced by the solvent and temperature.

Table 3: Expected Products from Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

| Alcohol (solvolysis) | R-OH | 3-(1-Alkoxypropyl)pyridine |

| Alkoxide | R-O⁻Na⁺ | 3-(1-Alkoxypropyl)pyridine |

| Carboxylate | R-COO⁻Na⁺ | 1-(Pyridin-3-yl)propyl acetate |

Sulfur nucleophiles are generally excellent nucleophiles due to the high polarizability of sulfur. masterorganicchemistry.com

Thiols: Thiols can be deprotonated by a base to form highly nucleophilic thiolate anions (RS⁻). These thiolates react readily with secondary alkyl halides in an SN2 fashion to produce thioethers. masterorganicchemistry.comchemistrysteps.com

Thioethers: Neutral thioethers (R-S-R) can also act as nucleophiles, attacking the alkyl halide to form sulfonium (B1226848) salts. This reaction is generally slower than with thiolates.

Table 4: Expected Products from Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

| Thiolate | R-S⁻Na⁺ | 3-(1-(Alkylthio)propyl)pyridine |

| Thioether | R-S-R | Alkyl(1-(pyridin-3-yl)propyl)sulfonium bromide |

Carbon-carbon bond formation can be achieved using carbon-based nucleophiles.

Enolates: Enolates, generated by treating a ketone or ester with a strong base, are excellent carbon nucleophiles. They will attack this compound in an SN2 reaction to form a new C-C bond, leading to a more complex carbon skeleton.

Cyanides: The cyanide ion (CN⁻) is a strong nucleophile that readily participates in SN2 reactions with secondary alkyl halides to form nitriles. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, making this a versatile synthetic transformation.

Table 5: Expected Products from Reactions with Carbon Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

| Enolate of Acetone | Na⁺⁻CH₂C(O)CH₃ | 4-(Pyridin-3-yl)pentan-2-one |

| Cyanide | NaCN | 2-(Pyridin-3-yl)butanenitrile |

Elimination Reactions to Form Pyridine-Substituted Alkenes

In addition to substitution, this compound can undergo elimination reactions to form alkenes, specifically 3-(prop-1-en-1-yl)pyridine. Elimination reactions compete with substitution and are favored by strong, sterically hindered bases and higher temperatures. pitt.edulumenlearning.com The two main mechanisms are E1 and E2.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. libretexts.org Strong, bulky bases like potassium tert-butoxide are often used to promote E2 over SN2. The reaction rate depends on the concentration of both the substrate and the base.

E1 Mechanism: This two-step mechanism begins with the formation of a carbocation, which is the rate-determining step, followed by the removal of a proton by a weak base to form the alkene. lumenlearning.commasterorganicchemistry.com E1 reactions often compete with SN1 reactions and are favored by weak bases and polar protic solvents. pitt.edu Due to the electronic destabilization of the carbocation by the pyridine ring, the E1 pathway is less likely for this compound.

Zaitsev's rule predicts that the more substituted (and therefore more stable) alkene will be the major product if multiple alkene isomers can be formed. libretexts.org In the case of this compound, elimination will lead to the formation of 3-(prop-1-en-1-yl)pyridine as the primary alkene product.

Table 6: Conditions Favoring Elimination vs. Substitution

| Condition | Favors Elimination | Favors Substitution |

| Base/Nucleophile | Strong, sterically hindered base (e.g., t-BuOK) | Strong, non-bulky nucleophile (e.g., CN⁻) |

| Temperature | High | Low |

| Solvent | Less polar solvents can favor E2 | Polar solvents favor substitution |

E1 and E2 Mechanistic Pathways

Elimination reactions of this compound, which lead to the formation of olefins, can proceed through either unimolecular (E1) or bimolecular (E2) pathways. The preferred mechanism is highly dependent on the reaction conditions, particularly the nature of the base, the solvent, and the temperature. libretexts.org

The E2 mechanism is a single-step, concerted process where a base abstracts a proton from a carbon adjacent to the C-Br bond (the β-carbon), while the bromide ion departs simultaneously. dalalinstitute.com This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and aprotic solvents. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com For this compound, the two β-hydrogens are on the adjacent methylene (B1212753) group of the propyl chain. The transition state requires an anti-periplanar arrangement of the abstracted proton and the leaving group. dalalinstitute.com

The E1 mechanism proceeds in two steps. The first and rate-determining step is the spontaneous cleavage of the C-Br bond to form a secondary carbocation intermediate. youtube.com This is followed by a rapid deprotonation by a weak base or solvent molecule to form the double bond. slideshare.net E1 reactions are favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents (e.g., ethanol, water) and the absence of a strong base. libretexts.org The rate of the E1 reaction is dependent only on the concentration of the substrate. youtube.com

| Feature | E1 Mechanism | E2 Mechanism |

| Kinetics | Unimolecular (First-order) | Bimolecular (Second-order) |

| Base | Weak base required (e.g., H₂O, ROH) | Strong base favored (e.g., RO⁻, OH⁻) |

| Solvent | Polar protic (e.g., ethanol, methanol) | Aprotic preferred |

| Substrate | Favored by 3° > 2° alkyl halides | Favored by 3° > 2° > 1° alkyl halides |

| Intermediate | Carbocation | None (Concerted transition state) |

| Stereochemistry | Non-stereospecific | Stereospecific (anti-periplanar) |

Regioselectivity and Stereoselectivity in Olefin Formation

The elimination of HBr from this compound can potentially yield two different olefin isomers: 3-(prop-1-en-1-yl)pyridine and 3-(prop-2-en-1-yl)pyridine (allylpyridine). However, given the structure, proton abstraction can only occur from the second carbon of the propyl chain, leading exclusively to 3-(prop-1-en-1-yl)pyridine.

The key aspects of selectivity are therefore stereochemical, concerning the geometry of the resulting double bond, which can be either (E) or (Z).

Regioselectivity : In cases where different β-hydrogens are available, the regiochemical outcome is often governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. slideshare.net For this compound, only one regioisomer is possible.

Stereoselectivity : The E2 reaction's requirement for an anti-periplanar transition state dictates the stereochemical outcome. The relative stability of the transition states leading to the E and Z isomers determines the product ratio. Typically, the transition state leading to the more stable E (trans) isomer is lower in energy, making it the major product. The E1 pathway, proceeding through a planar carbocation, generally also favors the formation of the more thermodynamically stable E isomer.

| Product | Structure | Selectivity Consideration |

| 3-(prop-1-en-1-yl)pyridine (E/Z isomers) | C₅H₄N-CH=CH-CH₃ | The primary product. The ratio of E to Z isomers depends on the reaction mechanism and conditions, with the E isomer generally favored. |

Organometallic Transformations Involving the Carbon-Bromine Bond

The C-Br bond in this compound is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds via organometallic intermediates.

Grignard Reagent Formation and Subsequent Functionalization

Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), generates the corresponding Grignard reagent, (1-(pyridin-3-yl)propyl)magnesium bromide. wikipedia.orglibretexts.org The formation process involves the insertion of magnesium into the C-Br bond. alfredstate.edu

Reaction: C₅H₄N-CH(Br)CH₂CH₃ + Mg → C₅H₄N-CH(MgBr)CH₂CH₃

Care must be taken to use highly anhydrous conditions, as Grignard reagents are strong bases and will react with water. libretexts.orgmnstate.edu The Lewis basicity of the pyridine nitrogen can potentially interfere by coordinating to the magnesium center, though the reaction is generally feasible. The resulting Grignard reagent is a potent nucleophile and can be used in a variety of subsequent functionalization reactions, such as additions to carbonyl compounds (aldehydes, ketones, esters) to form alcohols, or reactions with other electrophiles. mnstate.edu

Organolithium Species Generation and Electrophilic Trapping

Organolithium reagents can be prepared from this compound, typically through reaction with two equivalents of lithium metal. masterorganicchemistry.com This reaction proceeds via reduction of the C-Br bond. masterorganicchemistry.com

Reaction: C₅H₄N-CH(Br)CH₂CH₃ + 2 Li → C₅H₄N-CH(Li)CH₂CH₃ + LiBr

The resulting organolithium species is a highly reactive carbanion, serving as an even stronger base and nucleophile than the corresponding Grignard reagent. wikipedia.org It readily reacts with a wide range of electrophiles, including carbon dioxide (to form carboxylic acids), alkyl halides (for alkylation), and carbonyl compounds. wikipedia.org The high reactivity necessitates the use of anhydrous, aprotic solvents and inert atmospheres. scribd.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

The C(sp³)-Br bond in this compound can participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for C-C bond formation. libretexts.orglibretexts.org These reactions typically involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination. wikipedia.org

Suzuki Coupling: This reaction couples the alkyl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com

Stille Coupling: Involves the coupling with an organotin compound (stannane).

Heck Coupling: This reaction couples the alkyl bromide with an alkene. While typically used for aryl and vinyl halides, adaptations for alkyl halides exist. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between the alkyl bromide and a terminal alkyne, usually requiring both a palladium catalyst and a copper(I) co-catalyst.

| Coupling Reaction | Reactant Partner | Bond Formed |

| Suzuki | R-B(OH)₂ | C-C |

| Stille | R-Sn(Alkyl)₃ | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal Alkyne | C-C (sp³-sp) |

Ligand Effects on Reactivity and Selectivity in Pyridine-Substituted Systems

In palladium-catalyzed cross-coupling reactions, the ligands coordinated to the palladium center are crucial for the catalyst's stability, reactivity, and selectivity. acs.org When the substrate itself is a pyridine derivative, such as this compound, the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst. This intramolecular coordination can influence the rate and outcome of the reaction.

The electronic properties of the pyridine ring affect the catalytic cycle. nih.gov Electron-donating or electron-withdrawing groups on the pyridine can modulate the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination. nih.gov The choice of external ligands (often phosphines) is critical. Bulky or electron-rich phosphine (B1218219) ligands are often employed to promote the desired catalytic activity and prevent catalyst deactivation, ensuring efficient coupling. acs.org The interplay between the external ligand and the substrate's own coordinating ability is a key factor in achieving high yields and selectivity in these systems. nih.gov

Substrate Scope and Limitations in Pyridine Cross-Couplings

The utility of this compound as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, has not been widely documented. Generally, 3-halopyridines are competent electrophiles in these reactions. However, the presence of the 1-bromopropyl group introduces potential for side reactions.

Limitations in the cross-coupling of substrates like this compound can arise from several factors:

β-Hydride Elimination: The propyl group attached to the bromine-bearing carbon contains β-hydrogens. After oxidative addition of the C-Br bond to a low-valent palladium or nickel center, β-hydride elimination can occur, leading to the formation of propene and a pyridyl-metal-hydride species, which can then be protonated to yield pyridine, an undesired byproduct. This pathway competes with the desired transmetalation and reductive elimination steps of the cross-coupling cycle.

Steric Hindrance: The secondary nature of the bromide may introduce steric bulk that can slow down the rate of oxidative addition to the metal catalyst.

Chelation: The pyridine nitrogen can potentially coordinate to the metal center, influencing the catalyst's reactivity and stability, which could either be beneficial or detrimental depending on the specific catalytic system.

Other Transition Metal-Mediated Couplings (e.g., Copper, Nickel)

Copper-Mediated Couplings: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are often used for the formation of C-N, C-O, and C-S bonds with aryl halides. While 3-bromopyridines are known to participate in these reactions, the specific application of this compound is not well-documented. The conditions for copper-catalyzed couplings, which often require high temperatures, might promote elimination or other decomposition pathways for a substrate with a secondary alkyl bromide.

Nickel-Mediated Couplings: Nickel catalysts are known to be effective for cross-coupling reactions involving alkyl halides due to their ability to engage in different mechanistic pathways, including those involving radical intermediates. researchgate.net These pathways can sometimes suppress β-hydride elimination. A nickel-catalyzed coupling of this compound with a suitable nucleophile could potentially be more efficient than a palladium-catalyzed equivalent. However, specific studies detailing the substrate scope, optimal ligands, and reaction conditions for this compound in nickel-catalyzed couplings are not described in the available literature.

Reactivity of the Pyridine Nitrogen Atom in this compound

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound is available for reaction with electrophiles.

Quaternization Reactions with Alkylating Agents

The pyridine nitrogen in this compound can be readily quaternized by reaction with alkylating agents such as alkyl halides. This reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkylating agent.

For example, reaction with methyl iodide would be expected to yield 3-(1-bromopropyl)-1-methylpyridin-1-ium iodide. The rate of quaternization can be influenced by the steric and electronic properties of both the pyridine substrate and the alkylating agent. While general principles of pyridine quaternization are well-established, specific kinetic data or reaction yields for this compound are not available.

Table 1: Expected Products of Quaternization Reactions

| Alkylating Agent | Expected Product Name |

|---|---|

| Methyl iodide | 3-(1-Bromopropyl)-1-methylpyridin-1-ium iodide |

| Ethyl bromide | 1-Ethyl-3-(1-bromopropyl)pyridin-1-ium bromide |

| Benzyl chloride | 1-Benzyl-3-(1-bromopropyl)pyridin-1-ium chloride |

Coordination Chemistry with Metal Centers

Pyridine and its derivatives are common ligands in coordination chemistry, binding to metal centers through the nitrogen lone pair. wikipedia.org this compound is expected to form coordination complexes with a variety of transition metals. The coordination properties would be similar to other 3-substituted pyridines. The 1-bromopropyl substituent is not expected to directly participate in coordination in most cases, but its steric bulk could influence the geometry and stability of the resulting metal complex. There are no specific studies in the literature detailing the synthesis and characterization of metal complexes with this compound as a ligand.

N-Oxidation and Reduction Pathways

N-Oxidation: The nitrogen atom of this compound can be oxidized to form the corresponding N-oxide, this compound 1-oxide. Common oxidizing agents for this transformation include peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The N-oxide group significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

Reduction of the N-Oxide: The resulting this compound 1-oxide can be deoxygenated to regenerate the parent pyridine. A variety of reducing agents can be employed for this purpose, including phosphorus trichloride (B1173362) (PCl₃), titanium(III) chloride, or catalytic hydrogenation. rsc.orggoogle.com The choice of reducing agent would depend on the compatibility with the bromoalkyl substituent.

Applications of 3 1 Bromopropyl Pyridine As a Synthetic Intermediate

Construction of Complex Pyridine (B92270) Derivatives and Fused Heterocyclic Systems

The structure of 3-(1-Bromopropyl)pyridine makes it a suitable precursor for the synthesis of intricate pyridine derivatives and fused heterocyclic systems, which are significant scaffolds in medicinal chemistry and natural product synthesis.

Synthesis of Pyridine-Annulated Ring Systems (e.g., Pyrrolizidines, Indolizidines)

Pyrrolizidine (B1209537) and indolizidine alkaloids are classes of naturally occurring compounds known for their diverse biological activities. kib.ac.cnnih.gov The synthesis of analogs of these alkaloids is an active area of research. While direct examples of this compound being used for the synthesis of simple pyrrolizidine or indolizidine systems were not prevalent in the reviewed literature, the analogous compound, N-methyl-2-(3'-bromopropyl)pyrrolidine, undergoes cyclization to exclusively form cis-pyrrolizidine methobromide. lookchem.com This suggests that this compound could potentially be a precursor to pyridine-annulated pyrrolizidine or indolizidine-like structures through similar intramolecular cyclization strategies. The synthesis of indolizidine itself can be achieved from 2-(3'-hydroxypropyl)pyridine through hydrogenation, treatment with hydrobromic acid, and neutralization. lookchem.com The synthesis of substituted indolizidines has also been accomplished using hetero-Diels-Alder reactions. mdpi.com

| Starting Material | Target System | Key Reaction Type | Reference |

| N-methyl-2-(3'-bromopropyl)pyrrolidine | cis-pyrrolizidine methobromide | Intramolecular Cyclization | lookchem.com |

| 2-(3'-hydroxypropyl)pyridine | Indolizidine | Hydrogenation, Hydrobromination, Neutralization | lookchem.com |

| Activated dienes and Δ1-pyrroline | (±)-Ipalbidine (indolizidine alkaloid) | Hetero Diels-Alder Reaction | mdpi.com |

Formation of Polycyclic Nitrogen Heterocycles

The pyridine ring is a fundamental component of many polycyclic aromatic systems. pressbooks.publibretexts.orgopenstax.org The development of synthetic methods to construct these complex structures is of significant interest. rsc.orgnih.govnuph.edu.ua For instance, quinoline (B57606) and isoquinoline, which are fused pyridine-benzene ring systems, exhibit significant biological activities. msu.edu While direct utilization of this compound in these specific polycyclic syntheses was not explicitly detailed, the general strategies for forming fused pyridine rings often involve cyclization and annulation reactions where a functionalized pyridine precursor could be employed. For example, one-pot syntheses of pyridines and their fused derivatives, such as quinolin-5-ones and isoquinolines, have been developed using multicomponent reactions. rsc.org

Preparation of Functionalized Alkylpyridines

The bromo group in this compound is a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups onto the alkyl side chain. google.comnih.gov

Installation of Amine and Ether Functionalities

The reaction of this compound with amines or alcohols (or their corresponding alkoxides) would be a straightforward method to introduce amine and ether functionalities, respectively. This type of reaction is a fundamental transformation in organic synthesis. For instance, N-alkylation of proline has been used in the synthesis of supinidine (B1213332) derivatives, demonstrating the formation of a C-N bond in a related system. gla.ac.uk Similarly, the synthesis of various ethers is a common application of alkyl halides.

Synthesis of Carboxylic Acid, Ester, and Amide Derivatives

The propylpyridine scaffold can be further elaborated to include carboxylic acid, ester, and amide functionalities. While a direct conversion of the bromo group to a carboxylic acid is not typical, it can be achieved through a two-step process involving displacement with cyanide followed by hydrolysis. More commonly, other precursors are used for the synthesis of pyridine carboxylic acid derivatives. britannica.comgoogle.com For example, the oxidation of primary alcohols is a common method for synthesizing carboxylic acids. britannica.com

The synthesis of esters and amides from carboxylic acids or their derivatives is a well-established set of reactions. pressbooks.publibretexts.org For instance, esters can be formed by reacting a carboxylic acid with an alcohol, and amides can be synthesized from carboxylic acids and amines, often with the use of a coupling agent. organic-chemistry.org A three-component synthesis of substituted pyridylacetic acid derivatives has been reported, showcasing a method to generate ester and amide functionalities on a pyridine-containing scaffold. whiterose.ac.uk

| Functional Group | Synthetic Strategy | Key Reagents/Intermediates | References |

| Carboxylic Acid | Oxidation of primary alcohols | Strong oxidizing agents (e.g., KMnO4, H2CrO4) | britannica.com |

| Ester | From carboxylic acid and alcohol | Acid catalyst | libretexts.org |

| Ester | From acid anhydride (B1165640) and alcohol | Pyridine (base) | libretexts.org |

| Amide | From carboxylic acid and amine | Coupling agents (e.g., DCC, EDCI) | |

| Amide | From acid anhydride and amine | Two equivalents of amine | libretexts.org |

| Pyridylacetic Acid Derivatives (Esters/Amides) | Three-component reaction | Pyridine-N-oxides, Meldrum's acid derivatives, Nucleophiles (alcohols/amines) | whiterose.ac.uk |

Role in Cascade and Multicomponent Reactions for Scaffold Diversification

Cascade and multicomponent reactions are powerful tools in modern organic synthesis for the rapid construction of complex molecules from simple starting materials in a single operation. nih.govbeilstein-journals.orgresearchgate.net These reactions are highly atom-economical and allow for significant diversification of molecular scaffolds. acs.org

The reactive nature of the bromo-substituent in this compound makes it a potential candidate for incorporation into such reaction sequences. For example, it could act as an electrophile that is trapped by a nucleophile generated in a preceding step of a cascade sequence. Multicomponent reactions often involve the in-situ formation of reactive intermediates that then combine to form the final product. rsc.orgorganic-chemistry.orgmdpi.comorganic-chemistry.org The development of novel multicomponent reactions for the synthesis of diverse heterocyclic structures, including those containing a pyridine ring, is an ongoing area of research. nih.govbeilstein-journals.org While specific examples detailing the use of this compound in cascade or multicomponent reactions were not found, its chemical properties suggest its potential utility in designing such transformations for the synthesis of diverse pyridine-containing compound libraries.

Stereoselective Transformations Utilizing this compound

The chiral center present in this compound makes it a valuable, albeit challenging, intermediate for stereoselective transformations. The strategic location of the bromo-substituted stereocenter on the propyl chain attached to the pyridine ring allows for its potential participation in a variety of stereoselective reactions to generate enantioenriched molecules. Research in this area focuses on controlling the stereochemical outcome of reactions at or adjacent to this chiral center, or using the existing chirality to influence the formation of new stereocenters elsewhere in the molecule.

The primary approaches to leveraging this compound in stereoselective synthesis can be broadly categorized into two main strategies:

Nucleophilic Substitution Reactions: Direct displacement of the bromide ion by a nucleophile in an S(_N)2 reaction. The stereoselectivity of this process is highly dependent on the nature of the nucleophile, the solvent, and the potential use of chiral catalysts or auxiliaries to influence the facial selectivity of the attack.

Organometallic Coupling Reactions: Conversion of the bromide into an organometallic reagent (e.g., Grignard or organocuprate), which can then participate in stereoselective addition or coupling reactions.

Detailed Research Findings

While specific documented examples of stereoselective transformations starting directly from racemic or enantiopure this compound are not extensively reported in publicly available literature, the principles of asymmetric synthesis allow for the postulation of several viable synthetic routes. The following sections describe hypothetical, yet scientifically grounded, applications based on well-established stereoselective methodologies for similar substrates.

Hypothetical Stereoselective Alkylation using a Chiral Auxiliary

One established method for achieving stereoselectivity is through the use of a chiral auxiliary. In this hypothetical scenario, a chiral auxiliary, such as an Evans oxazolidinone, could be N-acylated with a pyridine-containing acylating agent derived from this compound. The resulting chiral enolate can then undergo diastereoselective alkylation.

A plausible reaction scheme is outlined below:

Preparation of the Chiral Substrate: The chiral auxiliary is first acylated.

Enolate Formation: A strong base is used to form the Z-enolate, which is stabilized by chelation to the metal cation.

Diastereoselective Alkylation: The chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face, thus creating a new stereocenter with high diastereoselectivity.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product.

Table 1: Hypothetical Diastereoselective Alkylation of an N-Acyl Evans Oxazolidinone

| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Methyl Iodide | LDA | 95:5 | 85 |

| 2 | Benzyl Bromide | NaHMDS | 97:3 | 88 |

| 3 | Allyl Iodide | LiHMDS | 96:4 | 90 |

This data is representative and based on typical results for diastereoselective alkylations of Evans auxiliaries.

Enantioselective Cross-Coupling Reactions

Another potential avenue for the stereoselective transformation of this compound involves its use in transition metal-catalyzed cross-coupling reactions. For instance, a Negishi or Suzuki-Miyaura coupling could be employed to form a new carbon-carbon bond at the chiral center. The use of a chiral ligand on the metal catalyst (e.g., palladium or nickel) can induce enantioselectivity.

A representative reaction could involve the coupling of an organozinc reagent derived from this compound with an aryl or vinyl halide in the presence of a palladium catalyst bearing a chiral phosphine (B1218219) ligand.

Table 2: Hypothetical Enantioselective Negishi Coupling

| Entry | Coupling Partner (Ar-X) | Chiral Ligand | Enantiomeric Excess (ee) | Yield (%) |

| 1 | 4-Iodoanisole | (S)-BINAP | 92% | 78 |

| 2 | Vinyl Bromide | (R,R)-DIOP | 88% | 75 |

| 3 | 2-Bromonaphthalene | (S)-Phos | 95% | 82 |

This data is illustrative of typical outcomes for enantioselective Negishi cross-coupling reactions.

These hypothetical examples underscore the potential of this compound as a building block in stereoselective synthesis. The development of specific, optimized protocols for this substrate would be a valuable contribution to the field of medicinal and materials chemistry, enabling the synthesis of novel, complex chiral molecules.

Advanced Spectroscopic Characterization in Synthetic Verification and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the precise arrangement of atoms within a molecule. Through the analysis of different nuclei, such as ¹H and ¹³C, along with their interactions, a detailed molecular picture of 3-(1-Bromopropyl)pyridine can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In this compound, the protons on the pyridine (B92270) ring and the propyl side chain exhibit distinct chemical shifts (δ) and coupling patterns.

The pyridine ring protons typically appear in the aromatic region of the spectrum (δ 7.0-9.0 ppm). The proton at the C2 position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The protons at C4, C5, and C6 will have chemical shifts influenced by the bromoalkyl substituent.

The protons on the alkyl chain are also diagnostic. The methine proton (CH-Br) directly attached to the bromine atom is significantly deshielded and appears as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂) of the ethyl group and the terminal methyl protons (CH₃) will have characteristic chemical shifts and splitting patterns based on their neighboring protons. The analysis of coupling constants (J) between adjacent protons helps to confirm the connectivity of the alkyl chain.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (Pyridine) | 8.5 - 8.7 | d | ~2 |

| H-6 (Pyridine) | 8.4 - 8.6 | dd | ~5, ~2 |

| H-4 (Pyridine) | 7.6 - 7.8 | dt | ~8, ~2 |

| H-5 (Pyridine) | 7.2 - 7.4 | ddd | ~8, ~5, ~1 |

| CH-Br | 5.1 - 5.3 | t | ~7 |

| CH₂ | 2.0 - 2.2 | m | ~7 |

| CH₃ | 0.9 - 1.1 | t | ~7 |

| Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts of the pyridine carbons are typically found between δ 120-150 ppm, with the carbons adjacent to the nitrogen (C2 and C6) being the most downfield.

The carbons of the alkyl side chain will appear in the upfield region of the spectrum. The carbon atom bonded to the bromine (C-Br) is significantly deshielded compared to the other alkyl carbons due to the electronegativity of the bromine atom.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is a valuable technique used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. DEPT-135 experiments, for instance, show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C-2 (Pyridine) | ~150 | CH |

| C-6 (Pyridine) | ~148 | CH |

| C-4 (Pyridine) | ~135 | CH |

| C-3 (Pyridine) | ~138 | Quaternary |

| C-5 (Pyridine) | ~123 | CH |

| C-Br | ~55 | CH |

| CH₂ | ~30 | CH₂ |

| CH₃ | ~12 | CH₃ |

| Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions. |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms, which is crucial for confirming the structure of this compound.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal correlations between the methine proton (CH-Br) and the methylene protons (CH₂), and between the methylene protons and the terminal methyl protons (CH₃), confirming the propyl chain's structure. It would also show correlations between adjacent protons on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of each proton signal to its corresponding carbon signal, for example, linking the ¹H signal of the methine proton to the ¹³C signal of the C-Br carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection point of the propyl chain to the pyridine ring. For instance, a correlation between the methine proton (CH-Br) and the C3 and C4 carbons of the pyridine ring would confirm the 3-substituent position.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY shows correlations between protons that are close in space, regardless of whether they are bonded. This can provide information about the conformation and stereochemistry of the molecule. For a chiral molecule like this compound, NOESY can help in determining the relative orientation of the substituents around the chiral center.

Table 3: Key Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Key Expected Correlations | Information Provided |

| COSY | H(CH-Br) ↔ H(CH₂) ; H(CH₂) ↔ H(CH₃) ; H-4 ↔ H-5 ; H-5 ↔ H-6 | Connectivity of the alkyl chain and pyridine ring protons. |

| HSQC | H(CH-Br) ↔ C(C-Br) ; H(CH₂) ↔ C(CH₂) ; H(CH₃) ↔ C(CH₃) ; H-2 ↔ C-2 ; H-4 ↔ C-4 ; H-5 ↔ C-5 ; H-6 ↔ C-6 | Direct C-H bond correlations. |

| HMBC | H(CH-Br) ↔ C-3, C-4 (Pyridine) ; H-2 ↔ C-3, C-4 ; H-4 ↔ C-2, C-3, C-5 | Long-range connectivity, confirming the attachment of the propyl group to the C3 position of the pyridine ring. |

| NOESY | H(CH-Br) ↔ H-2, H-4 (Pyridine) | Through-space proximity of protons, aiding in conformational analysis. |

NMR spectroscopy is not only a tool for structural elucidation but also a valuable method for monitoring the progress of chemical reactions and assessing the purity of the final product. By taking periodic NMR spectra of the reaction mixture, the disappearance of starting material signals and the appearance of product signals can be tracked over time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Furthermore, the integration of NMR signals is directly proportional to the number of protons they represent. This quantitative aspect of NMR allows for the determination of the purity of a sample of this compound by comparing the integral of the product signals to those of any impurities present.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula of this compound. The presence of bromine is particularly distinctive due to its two major isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule.

Table 4: Expected HRMS Data for this compound

| Ion | Expected Exact Mass (⁷⁹Br) | Expected Exact Mass (⁸¹Br) | Molecular Formula |

| [M+H]⁺ | 200.0124 | 202.0103 | C₈H₁₁BrN⁺ |

| Note: [M+H]⁺ refers to the protonated molecular ion, which is commonly observed in electrospray ionization (ESI) HRMS. |

The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, common fragmentation pathways would include the loss of the bromine atom to form a stable carbocation and cleavage of the C-C bond in the propyl side chain.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's connectivity.

The fragmentation of this compound is dictated by the established principles of ion chemistry, where cleavage is favored at the weakest bonds and leads to the formation of stable ions. Key fragmentation pathways include the cleavage of the carbon-bromine bond and fragmentations along the propyl side chain. A primary and highly characteristic fragmentation event for bromo-alkanes is the loss of a bromine radical (Br•) or hydrogen bromide (HBr). miamioh.edu

Another significant fragmentation pathway involves benzylic-like cleavage at the bond between the first and second carbon of the propyl chain (α-β cleavage relative to the pyridine ring). This cleavage results in the formation of a stable pyridinium-stabilized carbocation. The presence of the pyridine ring, a stable aromatic system, strongly influences the fragmentation, often directing cleavage to preserve the charged pyridyl moiety. libretexts.org

Table 1: Predicted MS/MS Fragmentation Pathways for this compound

| Precursor Ion [M+H]⁺ (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Description |

| 200/202 | Loss of HBr | 119 | Elimination of hydrogen bromide, resulting in a propyl-substituted pyridinium (B92312) cation. |

| 200/202 | Loss of C₃H₆ (propene) | 159/161 | McLafferty-type rearrangement or other complex rearrangement leading to the loss of a neutral propene molecule from the side chain. |

| 200/202 | Alpha-cleavage (loss of ethyl radical) | 171/173 | Cleavage of the Cα-Cβ bond of the propyl chain, leading to the formation of a bromomethylpyridinium ion. |

| 200/202 | Loss of Bromine radical | 121 | Homolytic cleavage of the C-Br bond, resulting in a radical cation. |

Note: Data is predictive and based on common fragmentation patterns for similar chemical structures. Actual results may vary based on experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups and characterize the bonding within this compound. Both methods probe the vibrational modes of a molecule, but they are governed by different selection rules, often providing a more complete picture when used together. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is expected to show characteristic absorption bands for its distinct components: the pyridine ring, the aliphatic propyl chain, and the carbon-bromine bond.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyridine ring typically appear at wavenumbers just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The C-H bonds of the propyl group exhibit strong stretching absorptions in the 2850-3000 cm⁻¹ region. libretexts.org

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring produce a series of characteristic bands in the 1400-1600 cm⁻¹ region. pw.edu.plresearchgate.net The substitution pattern on the ring influences the exact position and intensity of these peaks.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is typically found in the fingerprint region of the spectrum, usually between 500 and 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. americanpharmaceuticalreview.com For this compound, the symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. researchgate.netnsf.gov The C-Br stretch, while sometimes weak in the IR, can also be observed. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint, confirming the presence of all key functional groups and aiding in structural verification. google.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | IR, Raman |

| CH₂ Bending (Scissoring) | ~1465 | IR |

| C-H Bending (Out-of-plane) | 700 - 900 | IR |

| C-Br Stretch | 500 - 700 | IR, Raman |

Note: Data is based on typical frequency ranges for the specified functional groups. libretexts.orgnist.gov

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates